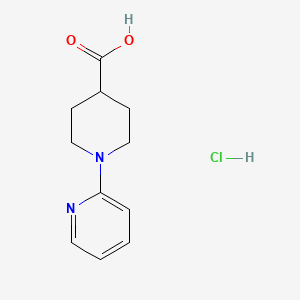

1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride

Description

Historical Context and Discovery

The development of 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride emerged from systematic investigations into heterocyclic chemistry and the exploration of piperidine carboxylic acid derivatives. The compound's discovery can be traced to research efforts focused on developing novel synthetic methodologies for constructing nitrogen-containing heterocycles with potential pharmaceutical applications. Historical precedent for such compounds was established through early work on piperidine carboxylic acids, which demonstrated their utility as intermediates in the synthesis of various bioactive molecules.

The systematic preparation of pyridine-substituted piperidine carboxylic acids gained momentum through the development of improved synthetic routes that allowed for selective formation of these complex heterocyclic systems. Early synthetic approaches relied on the hydrogenation of pyridine carboxylic acids under specific conditions, utilizing palladium carbon catalysts to achieve selective reduction of the aromatic system while preserving the carboxylic acid functionality. These foundational studies established the groundwork for the subsequent development of more sophisticated derivatives, including the hydrochloride salt form that enhances stability and solubility characteristics.

The evolution of synthetic methodologies for creating pyridine-piperidine conjugated systems reflects broader advances in heterocyclic chemistry during the late twentieth and early twenty-first centuries. Research groups focused on developing three-component reactions involving alkoxyallenes, nitriles, and carboxylic acids, which provided new pathways to highly substituted pyridine derivatives. These synthetic innovations contributed to the broader understanding of how to construct complex nitrogen heterocycles with defined substitution patterns, ultimately facilitating the preparation of compounds like this compound.

Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds. The compound's Chemical Abstracts Service registry number 1357353-07-1 provides a unique identifier that ensures precise chemical identification across scientific literature and commercial databases. Alternative systematic names include 4-Piperidinecarboxylic acid, 1-(2-pyridinyl)-, hydrochloride (1:1), which emphasizes the piperidine core structure with pyridine substitution.

The molecular formula C₁₁H₁₅ClN₂O₂ indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The hydrochloride designation signifies that the compound exists as a salt formed between the basic nitrogen atom of the parent compound and hydrochloric acid, enhancing its crystalline properties and aqueous solubility. The MDL number MFCD22209867 provides an additional unique identifier used in chemical databases for tracking and cataloging purposes.

Structural analysis reveals that the compound contains both a pyridine ring (six-membered aromatic heterocycle with one nitrogen atom) and a piperidine ring (six-membered saturated heterocycle with one nitrogen atom). The carboxylic acid functionality is positioned at the 4-carbon of the piperidine ring, while the pyridine moiety is attached through the nitrogen atom of the piperidine ring at the 2-position of the pyridine system. This specific connectivity pattern defines the compound's three-dimensional structure and influences its chemical reactivity and biological properties.

Position in Heterocyclic Chemistry

This compound occupies a significant position within the broader classification of nitrogen-containing heterocyclic compounds. The compound represents a member of the piperidine carboxylic acid family, which constitutes an important class of rigid cyclic amino acids with well-established applications in medicinal chemistry. These compounds serve as crucial building blocks for the synthesis of various pharmaceutically active molecules, including local anesthetics, antipsychotic agents, and other therapeutic compounds.

The structural framework of this compound exemplifies the concept of privileged scaffolds in drug discovery, where specific molecular architectures demonstrate enhanced likelihood of exhibiting biological activity across multiple therapeutic targets. The combination of pyridine and piperidine heterocycles creates a rigid molecular framework that can adopt defined conformations, making it particularly suitable for structure-based drug design approaches. The presence of both aromatic and aliphatic nitrogen atoms provides multiple sites for hydrogen bonding and electrostatic interactions with biological targets.

From a synthetic chemistry perspective, the compound represents an example of how modern heterocyclic chemistry enables the construction of complex molecular architectures through strategic combination of well-established ring systems. The development of efficient synthetic routes to such compounds has been facilitated by advances in catalytic methodologies, particularly palladium-catalyzed processes and multi-component reactions that allow for rapid assembly of complex heterocyclic frameworks. These synthetic capabilities have positioned compounds like this compound as valuable intermediates in pharmaceutical research and development.

Related Structural Analogs and Derivatives

The structural framework of this compound has inspired the development of numerous related analogs and derivatives that explore variations in substitution patterns, ring connectivity, and functional group modifications. One significant class of related compounds includes the pyridin-3-yl and pyridin-4-yl positional isomers, which maintain the piperidine carboxylic acid core while varying the attachment point of the pyridine ring. These positional isomers, such as 1-Pyridine-4-yl-piperidine-4-carboxylic acid, demonstrate how subtle structural modifications can influence both chemical properties and biological activities.

Another important category of structural analogs involves modifications to the piperidine ring system itself. For example, 1-Pyridin-2-ylpiperidine-3-carboxylic acid hydrochloride represents a regioisomer where the carboxylic acid functionality is positioned at the 3-carbon rather than the 4-carbon of the piperidine ring. This structural variation affects the compound's three-dimensional geometry and potentially alters its interaction patterns with biological targets. Similarly, compounds incorporating tetrahydropyran rings, such as 1-(Oxan-4-yl)piperidine-4-carboxylic acid hydrochloride, demonstrate how oxygen-containing heterocycles can replace pyridine while maintaining the core piperidine carboxylic acid framework.

The development of complex pharmaceutical agents has led to the incorporation of the pyridin-2-yl-piperidine-4-carboxylic acid motif into larger molecular structures. Avatrombopag hydrochloride exemplifies this approach, featuring the 1-pyridin-2-yl-piperidine-4-carboxylic acid unit as part of a much larger molecular framework designed for specific therapeutic applications. The synthesis of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides represents another class of derivatives where the carboxylic acid functionality is converted to carboxamide groups while incorporating additional heterocyclic systems.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₁₁H₁₅ClN₂O₂ | 242.70 | 1357353-07-1 | 2-Pyridyl substitution at piperidine nitrogen |

| 1-Pyridine-4-yl-piperidine-4-carboxylic acid | C₁₁H₁₄N₂O₂ | 206.24 | 93913-86-1 | 4-Pyridyl substitution at piperidine nitrogen |

| 1-Pyridin-2-ylpiperidine-3-carboxylic acid hydrochloride | C₁₁H₁₅ClN₂O₂ | 242.70 | 1193388-73-6 | Carboxylic acid at 3-position of piperidine |

| 1-(Oxan-4-yl)piperidine-4-carboxylic acid hydrochloride | C₁₁H₂₀ClNO₃ | 249.73 | 1158610-82-2 | Tetrahydropyran replacement for pyridine |

| 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid | C₁₁H₁₃BrN₂O₂ | 285.14 | 954570-88-8 | Brominated pyridine derivative |

Synthetic methodologies for preparing these related compounds often involve similar strategic approaches, including the use of nucleophilic substitution reactions between appropriately substituted pyridine derivatives and piperidine carboxylic acid precursors. The development of efficient synthetic routes has enabled systematic structure-activity relationship studies that explore how specific structural modifications influence biological activity and pharmacological properties. These investigations have revealed that even minor structural changes can significantly impact the compounds' interactions with biological targets, emphasizing the importance of precise structural control in pharmaceutical development.

Properties

IUPAC Name |

1-pyridin-2-ylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-11(15)9-4-7-13(8-5-9)10-3-1-2-6-12-10;/h1-3,6,9H,4-5,7-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUOLAWZCRZWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357353-07-1 | |

| Record name | 4-Piperidinecarboxylic acid, 1-(2-pyridinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357353-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of the Pyridine and Piperidine Intermediates

Method 1: Nucleophilic Aromatic Substitution on Pyridine Derivatives

- Starting Material: 2-Chloropyridine derivatives are reacted with nucleophiles such as piperidine under basic conditions.

- Reaction Conditions: Typically, the reaction occurs in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (~100°C) for several hours.

- Outcome: Formation of 2-pyridin-2-ylpiperidine intermediates.

Method 2: Cyclization and Functionalization

- Alternative Route: Use of 2-pyridinecarboxylic acids or esters reacting with piperidine derivatives under cyclization conditions, often facilitated by coupling reagents or catalysts.

Carboxylation and Functional Group Introduction

- Carboxylation Step: The intermediate undergoes oxidation or carboxylation, often via reaction with carbon dioxide or via oxidation of precursors, to introduce the carboxylic acid group at the 4-position of the piperidine ring.

- Reagents: Use of carbonyldiimidazole (CDI) or phosgene derivatives for amidation or carboxylation.

Conversion to the Hydrochloride Salt

- Final Step: The free acid is reacted with hydrochloric acid to form the hydrochloride salt.

- Reaction Conditions: Typically, the acid is dissolved in a suitable solvent (e.g., ethanol or water), and excess HCl gas or concentrated HCl solution is bubbled or added at low temperatures (~0°C) to ensure complete salt formation.

- Isolation: The salt precipitates out and is purified via filtration, washing, and drying.

Representative Data Table of Preparation Conditions

| Step | Reagents | Solvent | Temperature | Duration | Key Notes |

|---|---|---|---|---|---|

| Pyridine-piperidine coupling | 2-Chloropyridine, piperidine | DMF or acetonitrile | 100°C | 12-24 hours | Nucleophilic substitution |

| Carboxylation | CO₂ or oxidizing agents | Dioxane or DMF | Room temp to 80°C | 4-8 hours | Introduction of carboxylic acid group |

| Salt formation | HCl (gas or solution) | Water or ethanol | 0°C to room temp | 1-2 hours | Precipitation of hydrochloride salt |

Research Findings and Patent Data

Recent patents and scientific studies highlight innovative methodologies:

Transfer Hydrogenation: Conversion of piperidine derivatives via transfer hydrogenation using formaldehyde, palladium catalysts, and mild conditions to produce 1-methylpiperidine-4-carboxylic acid, which can then be converted to the hydrochloride salt.

Grignard Reagent Approach: Use of isopropylmagnesium chloride (Turbo Grignard reagent) at ambient temperature to synthesize key intermediates, avoiding cryogenic conditions typical of lithium reagents.

Amide and Cyclization Strategies: Multi-step synthesis involving protection/deprotection, amidation, and cyclization to form the heterocyclic core, as described in patents focusing on pyridine-piperidine derivatives.

Notes on Optimization and Scalability

- Reaction Conditions: Mild temperature conditions (around 90–95°C) for transfer hydrogenation improve safety and scalability.

- Catalysts: Palladium on charcoal or platinum catalysts are preferred for hydrogenation steps.

- Reagents: Formaldehyde and hydrochloric acid are commonly used for methylation and salt formation.

- Yield Optimization: Use of excess HCl and controlled addition rates enhances salt purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

Chemistry

1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its structural components suggest possible interactions with neurotransmitter systems, particularly in the central nervous system (CNS) . Preliminary studies indicate that it may exhibit biological activities relevant to CNS disorders .

Medicine

The compound is investigated for its therapeutic effects and serves as a lead compound in drug discovery efforts targeting various diseases. Its unique structure allows researchers to explore modifications that could enhance efficacy or alter pharmacokinetic profiles .

Case Study:

A study focusing on the interactions of this compound with specific receptors found promising results suggesting its potential as a treatment for neurological conditions .

Industry

In industrial applications, this compound is utilized in the development of new materials and as a reagent in various chemical processes. Its unique properties facilitate advancements in material science, particularly in creating polymers and other functional materials .

Mechanism of Action

The mechanism of action of 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of piperidine-carboxylic acid derivatives with aromatic substituents. Below is a detailed comparison with its structural analogs:

Positional Isomers: Pyridin-2-yl vs. Pyridin-4-yl Substituents

- 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride (CAS: 93913-86-1)

- Molecular Formula : C${11}$H${15}$ClN$2$O$2$

- Molecular Weight : 242.7 g/mol

- Key Difference : The pyridine ring is attached at the 4-position of the piperidine ring instead of the 2-position. This alters electronic properties and binding affinity in biological systems. For example, pyridin-4-yl derivatives may exhibit stronger hydrogen-bonding interactions due to the nitrogen atom's orientation .

Chlorinated Derivatives

- This modification is critical in CNS-targeting drugs .

Pyrimidine-Based Analogs

- 1-(Pyrimidin-2-yl)piperidine-4-carboxylic Acid Hydrochloride (CAS: 1051941-66-2)

- Molecular Formula : C${10}$H${14}$ClN$3$O$2$

- Molecular Weight : 243.69 g/mol

- Key Difference : Replacement of pyridine with pyrimidine introduces an additional nitrogen atom, increasing polarity and altering pharmacokinetic profiles. Pyrimidine derivatives are often explored in antiviral and anticancer research .

Data Table: Comparative Analysis

Biological Activity

1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features both pyridine and piperidine rings, which are known for their diverse interactions with biological targets. The presence of these heterocycles enhances the compound's ability to modulate various biological processes.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes:

- Starting Materials : Pyridin-2-yl-4-oxobutanal derivatives.

- Reagents : Amine for cyclization, followed by functionalization to introduce the carboxylic acid group.

- Conditions : Controlled temperatures and specific pH levels to optimize yield and purity.

This synthetic pathway is crucial for producing the compound in both laboratory and industrial settings, ensuring high purity necessary for biological testing .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzymes : The compound can inhibit or activate enzymes involved in metabolic pathways.

- Receptors : It may bind to specific receptors, influencing signaling pathways that regulate physiological responses.

These interactions can lead to various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective activities .

Antinociceptive Properties

Research has indicated that derivatives of piperidine compounds exhibit significant antinociceptive (pain-relieving) effects. For example:

- In a study involving animal models, this compound demonstrated a dose-dependent reduction in pain responses, comparable to established analgesics .

Neuroprotective Effects

The compound has also been investigated for its potential neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage:

- Case Study : A study highlighted that treatment with this compound reduced cell death in neuronal cultures exposed to neurotoxic agents, suggesting its utility in neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Isonipecotic Acid | Similar piperidine structure | Moderate analgesic effects | Less potent than 1-Pyridin-2-YL-piperidine |

| Pyrrolidine Derivatives | Contains pyrrolidine ring | Variable activity | Generally lower bioactivity compared to piperidine derivatives |

The dual-ring structure of 1-Pyridin-2-YL-piperidine enhances its binding affinity to biological targets compared to other compounds lacking this feature .

Q & A

Basic: What are the established synthetic routes for 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride, and what key reaction parameters influence yield?

Answer:

The compound is typically synthesized via multi-step reactions involving piperidine and pyridine derivatives. A common approach includes:

- Mannich reactions using formaldehyde and amines to form the piperidine backbone .

- Carboxylic acid functionalization through ester hydrolysis or direct carboxylation under basic conditions.

Key parameters affecting yield include: - Temperature control (e.g., maintaining 60–80°C during cyclization).

- Catalyst selection (e.g., palladium catalysts for cross-coupling steps).

- pH optimization during hydrochloride salt formation .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- HPLC : To assess purity (≥98% is typical for research-grade material) .

- NMR spectroscopy : Confirm proton environments (e.g., piperidine ring protons at δ 1.5–2.5 ppm, pyridine protons at δ 7.5–8.5 ppm) .

- Mass spectrometry : Verify molecular weight (e.g., [M+H]+ peak at m/z corresponding to C11H15ClN2O2).

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline forms .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural confirmation?

Answer:

Contradictions often arise from dynamic molecular behavior or crystallographic packing effects. Strategies include:

- Variable-temperature NMR : Identify conformational flexibility in solution .

- Computational modeling : Compare DFT-optimized structures with experimental data.

- Complementary techniques : Use IR spectroscopy to validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm<sup>-1</sup>) .

Advanced: What strategies are effective in optimizing the compound’s solubility for in vivo studies?

Answer:

- Salt formation : Adjust counterions (e.g., sodium or lysine salts) to enhance aqueous solubility.

- Co-solvents : Use DMSO or cyclodextrins for preclinical formulations .

- Prodrug design : Esterify the carboxylic acid to improve membrane permeability .

Basic: What safety precautions are critical when handling this compound?

Answer:

Follow these protocols:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H313/H333 hazards) .

- Emergency measures : Rinse skin/eyes immediately upon contact (P305+P351+P338) .

Advanced: How does the compound’s stereochemistry influence its pharmacological activity, and how can this be analyzed?

Answer:

- Stereochemical impact : The piperidine ring’s chair conformation affects receptor binding (e.g., opioid or nicotinic receptors) .

- Analytical methods :

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Detect low concentrations (LOQ ~1 ng/mL) using MRM transitions .

- ELISA : Employ antibody-based assays if the compound is conjugated to a hapten.

- Microdialysis : Monitor real-time concentrations in extracellular fluid .

Advanced: What in vitro models are appropriate for assessing its mechanism of action in neurological disorders?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.